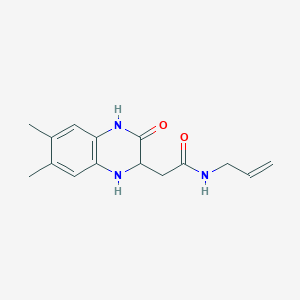
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide” is a chemical compound with the molecular formula C12H15N3O2 . It is related to the class of compounds known as quinoxalines .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoxaline core, which is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . The compound also contains acetamide and prop-2-enyl groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.2664 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not available in the current resources .Scientific Research Applications
Antiviral and Neuroprotective Properties
One study highlights the therapeutic efficacy of a novel anilidoquinoline derivative, closely related to the target compound, in treating Japanese encephalitis. This compound exhibited significant antiviral and antiapoptotic effects, indicating its potential for treating viral encephalitis and other viral infections (Ghosh et al., 2008).
Cardiotonic Activity
Research into dihydropyridazinone derivatives, structurally similar to the compound of interest, has demonstrated their effectiveness as potent positive inotropes. These findings suggest potential applications in developing treatments for heart failure and other cardiac conditions (Robertson et al., 1986).
Structural and Fluorescent Properties
Studies on amide-containing isoquinoline derivatives reveal insights into their structural aspects and properties, including interactions with mineral acids and potential applications in materials science due to their fluorescence capabilities (Karmakar et al., 2007).
Antipsychotic Effects
Research into 7H-naphtho[1,2,3-de]quinolin-7-one derivatives has evaluated their anti-schizophrenia activities, showcasing the potential of these compounds in developing new therapeutic strategies for schizophrenia with high efficacy and low side effects (Moghaddam et al., 2013).
Anticancer and Radioprotective Agents
A study reports the synthesis of novel quinolines, including 4-(quinolin-l-yl) benzenesulfonamide derivatives, which displayed in vitro anticancer activity. Additionally, one compound exhibited in vivo radioprotective activity, suggesting potential applications in cancer treatment and radioprotection (Ghorab et al., 2008).
Neuroprotection Against Cerebral Ischemia
NBQX, an analog of the quinoxalinedione antagonists, has been shown to protect against global ischemia, providing a basis for its potential use as a neuroprotectant in treating cerebral ischemia and other neurodegenerative conditions (Sheardown et al., 1990).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-4-5-16-14(19)8-13-15(20)18-12-7-10(3)9(2)6-11(12)17-13/h4,6-7,13,17H,1,5,8H2,2-3H3,(H,16,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZBTPJTVVTJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


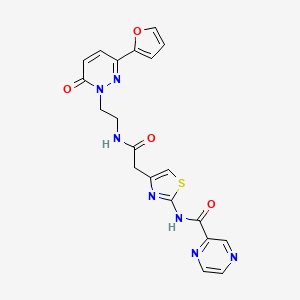

![1-(tert-butyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2709610.png)
![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2709611.png)
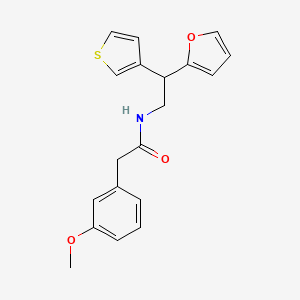

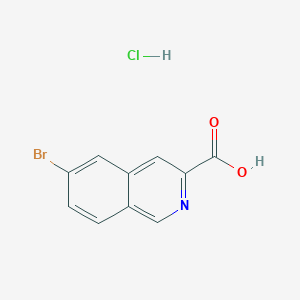
![1-Cyclohexyl-3-[2-(cyclohexylcarbamoylamino)ethyl]urea](/img/structure/B2709615.png)
![3-((4-chlorophenyl)sulfonyl)-1-hexyl-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2709617.png)

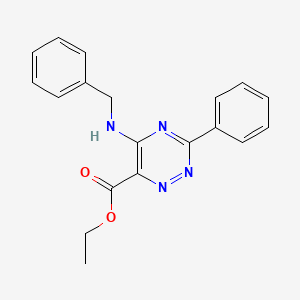
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropanecarboxamide](/img/structure/B2709622.png)
